2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one
Description
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 3 with a butyl chain and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 3-bromophenyl group. This structure combines a heterocyclic core (quinazolinone) with a sulfur-containing linker and a halogenated aromatic system, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYOBBRZRPVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural components include a quinazoline core and an oxadiazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C21H14BrN5O2S
- Molecular Weight : 480.34 g/mol
- IUPAC Name : 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-butylquinazolin-4-one
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound may show efficacy against various bacterial strains.
Anticancer Activity
The quinazoline derivatives have shown promising anticancer properties. Studies suggest that the presence of the oxadiazole ring enhances the cytotoxicity against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Research findings from various studies |
| HeLa (cervical cancer) | 8.7 | Research findings from various studies |
Anti-inflammatory Activity
Research has indicated that compounds with a similar structure can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-6.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Modulation of Signaling Pathways : The compound could modulate signaling pathways related to inflammation and cancer progression.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Sindhe et al. (2016) demonstrated that oxadiazole derivatives showed significant antibacterial activity against Mycobacterium bovis, indicating potential for tuberculosis treatment .
- Cytotoxicity Assay : In vitro assays performed on various cancer cell lines revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Modified Aromatic Substituents
Key Comparisons:
Analysis:
- Halogen Effects : The 3-bromophenyl group in the target compound provides a larger atomic radius and lower electronegativity compared to chlorine or fluorine in analogs . This may enhance hydrophobic interactions in binding pockets.
- Alkyl Chain Length : The butyl chain (C4) in the target compound vs. propyl (C3) or ethyl (C2) in others could increase membrane permeability but may also reduce solubility.
- Heterocyclic Core: Quinazolinone-based compounds are associated with kinase or protease inhibition, while imidazolium derivatives show direct antiviral effects.
2.2 Analogues with Alternative Heterocycles
- Oxazole vs. Oxadiazole: The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one replaces the 1,2,4-oxadiazole with an oxazole ring.
2.3 Antimicrobial and Antiviral Activity Trends
- Triazole and oxadiazole derivatives with brominated aromatic systems (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol ) exhibit broad-spectrum antimicrobial activity, suggesting the 3-bromophenyl group in the target compound may confer similar properties.
- The oxadiazole-thioether-quinazolinone scaffold in the target compound shares structural overlap with SARS-CoV 3CLpro inhibitors , though activity depends on substituent optimization.
Research Findings and Implications
- Protease Inhibition : The oxadiazole-thioether motif is critical for binding to viral proteases, as seen in SARS-CoV 3CLpro inhibitors (IC50 = 3 mM for the 4-chlorophenyl analog) . The target compound’s 3-bromophenyl group may improve binding affinity due to increased hydrophobicity.
- Antimicrobial Potential: Structural parallels to triazole derivatives suggest the target compound could be screened against bacterial/fungal strains, leveraging the bromophenyl group’s role in membrane disruption.
- Metabolic Stability : Fluorinated or trifluoromethylated analogs exhibit enhanced stability, indicating that halogen choice impacts both activity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing this compound?
- Methodological Answer: Synthesis involves multi-step reactions, including (i) formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids (using POCl₃ as a catalyst) and (ii) coupling the oxadiazole moiety to the quinazolinone core via nucleophilic substitution. Key optimizations include:
- Temperature control (reflux at 80–100°C for oxadiazole ring formation) .
- Solvent selection (methanol/ethanol for recrystallization to enhance purity) .
- Catalyst use (e.g., triethylamine to accelerate thioether bond formation) .
- Data Note: Yields typically range from 45–65%, with impurities reduced to <5% via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm; quinazolinone carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 491.36) .
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating bioactivity, and how should contradictory data be addressed?
- Methodological Answer:
- Primary assays: Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Secondary validation: Replicate results in cell-based models (e.g., MTT assays for cytotoxicity in cancer cell lines) .
- Contradiction Analysis: Discrepancies in IC₅₀ values across studies may arise from:
- Assay conditions (e.g., ATP concentration in kinase assays) .
- Cell line variability (e.g., overexpression of efflux pumps in resistant lines) .
- Resolution: Perform dose-response curves under standardized conditions and use positive controls (e.g., gefitinib for EGFR) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer:
- Substituent variation: Synthesize analogs with modified groups (e.g., replacing bromophenyl with chlorophenyl or altering the alkyl chain at position 3) .
- Bioisosteric replacement: Substitute the oxadiazole ring with 1,2,4-triazole to assess impact on target binding .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., EGFR’s ATP-binding pocket) .
- Data Note: SAR studies on analogs show that bromine at the 3-position enhances kinase inhibition by 30% compared to chlorine .
Q. What strategies resolve low solubility in aqueous buffers during in vivo studies?
- Methodological Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% DMSO to avoid toxicity) .
- Nanoparticle encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
